molecular formula C13H13FN2O3S B2671703 2-(4-fluorophenoxy)-N-(pyridin-2-yl)ethanesulfonamide CAS No. 1351591-01-9

2-(4-fluorophenoxy)-N-(pyridin-2-yl)ethanesulfonamide

Cat. No. B2671703
CAS RN: 1351591-01-9
M. Wt: 296.32
InChI Key: HTKDGJRMKIACRM-UHFFFAOYSA-N
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Description

“[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C12H11FN2O and a molecular weight of 218.23 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound can be found on ChemicalBook .

Scientific Research Applications

Fluoroionophores for Metal Detection

A study developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives for spectral diversity and metal cation interaction. It identified compounds that chelate Zn^2+ specifically in both organic and semi-aqueous solutions. The research highlighted the utility of these compounds in cellular metal staining using fluorescence methods, demonstrating the potential of fluoroionophores in metal ion detection and imaging within biological systems (Hong et al., 2012).

Corrosion Inhibition

Another investigation focused on the adsorption and corrosion inhibition properties of piperidine derivatives on iron. The study employed quantum chemical calculations and molecular dynamics simulations to evaluate the efficiency of these compounds as corrosion inhibitors. This research contributes to the understanding of how such compounds interact with metal surfaces, potentially offering new solutions for protecting metals against corrosion (Kaya et al., 2016).

Photodynamic Therapy

Research into the photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents has shown potential for photocatalytic applications. The study suggests that these compounds could be suitable photosensitizers, particularly in the field of photodynamic therapy for cancer treatment. This application relies on the ability of the photosensitizer to produce reactive oxygen species when exposed to light, targeting and killing cancer cells (Öncül et al., 2021).

Environmental and Biological Sensing

A novel reaction-based fluorescent probe was developed for the selective discrimination of thiophenols over aliphatic thiols. This probe, featuring a sulfonamide bond, demonstrated high sensitivity and selectivity with potential applications in environmental and biological sciences for sensing thiophenols in water samples. The ability to accurately detect thiophenols is crucial for monitoring pollutants and understanding biological processes involving thiol-containing compounds (Wang et al., 2012).

Anticancer Activity

New indenopyridine derivatives incorporating benzenesulfonamide showed promising anticancer activity. These compounds were synthesized and tested against a breast cancer cell line, demonstrating significant cytotoxic effects. This highlights the potential of such derivatives in developing novel anticancer drugs, providing a foundation for further research into their mechanism of action and therapeutic efficacy (Ghorab & Al-Said, 2012).

Mechanism of Action

The mechanism of action for this compound is not provided in the sources I found .

Safety and Hazards

The safety and hazards information for this compound is not provided in the sources I found .

Future Directions

The future directions or applications of this compound are not mentioned in the sources I found .

properties

IUPAC Name

2-(4-fluorophenoxy)-N-pyridin-2-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c14-11-4-6-12(7-5-11)19-9-10-20(17,18)16-13-3-1-2-8-15-13/h1-8H,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKDGJRMKIACRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(pyridin-2-yl)ethanesulfonamide

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